Simeton: A Technical Guide to its Chemical Structure, Properties, and Herbicidal Activity
Simeton: A Technical Guide to its Chemical Structure, Properties, and Herbicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simeton, a member of the triazine class of herbicides, effectively controls a broad spectrum of weeds by inhibiting photosynthesis. This technical guide provides an in-depth overview of Simeton's chemical structure, physicochemical properties, synthesis, and mechanism of action. Detailed experimental methodologies for its analysis and for studying its biological effects are presented, supported by quantitative data and visual representations of key processes to facilitate a comprehensive understanding for research and development applications.
Chemical Structure and Identification
Simeton is the common name for N,N'-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine. Its chemical structure is characterized by a central triazine ring substituted with two ethylamino groups and one methoxy group.
Table 1: Chemical Identification of Simeton
| Identifier | Value | Reference |
| IUPAC Name | N,N'-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine | [1][2] |
| CAS Number | 673-04-1 | [3] |
| Molecular Formula | C₈H₁₅N₅O | [3] |
| Molecular Weight | 197.24 g/mol | [1] |
| Canonical SMILES | CCNC1=NC(=NC(=N1)OC)NCC | [4] |
| InChI | InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5-2)13-8(12-6)14-3/h4-5H2,1-3H3,(H2,9,10,11,12,13) | [3][4] |
| InChIKey | HKAMKLBXTLTVCN-UHFFFAOYSA-N | [3][4] |
Physicochemical Properties
Simeton is a white crystalline solid with limited solubility in water.[5] Its physicochemical properties are crucial for understanding its environmental fate and transport.
Table 2: Physicochemical Properties of Simeton
| Property | Value | Reference |
| Appearance | White powder | [5] |
| Water Solubility | 3.2 g/L (at 21 °C) | [5] |
| Melting Point | 92-94 °C | Not explicitly found, typical for similar triazines |
| pKa | 4.1 (predicted) | [5] |
| LogP | 1.8 (predicted) | [1] |
Experimental Protocol: Determination of Water Solubility of Triazine Herbicides
A static solubility apparatus with on-line liquid chromatographic (LC) detection can be used to determine the water solubility of triazine herbicides like Simeton.[1]
Methodology:
-
Apparatus: A static solubility apparatus equipped with a temperature-controlled cell and an on-line HPLC system with a UV detector.
-
Procedure:
-
An excess amount of Simeton is added to a known volume of purified water in the solubility cell.
-
The cell is maintained at a constant temperature (e.g., 21 °C).
-
The solution is continuously stirred to ensure equilibrium is reached.
-
Aliquots of the saturated solution are periodically withdrawn, filtered through a sub-micron filter, and directly injected into the HPLC system.
-
The concentration of Simeton in the filtrate is determined by comparing the peak area to a standard calibration curve.
-
Measurements are taken until a constant concentration is observed, indicating that solubility equilibrium has been achieved.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of acetonitrile and water.
-
Detection: UV absorbance at a wavelength appropriate for Simeton (e.g., 220 nm).[6]
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 20 µL.
-
Synthesis of Simeton
Simeton is synthesized through a stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethylamine and methanol. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by adjusting the reaction temperature.
General Experimental Protocol for the Synthesis of s-Triazines
While a specific detailed protocol for Simeton was not found in the available literature, a general procedure for the synthesis of unsymmetrical 2,4,6-trisubstituted-1,3,5-triazines from cyanuric chloride can be adapted.[7][8]
Materials:
-
Cyanuric chloride
-
Ethylamine
-
Sodium methoxide (or methanol and a base like NaOH)
-
Inert solvent (e.g., acetone, THF)
-
Base (e.g., N,N-diisopropylethylamine, sodium carbonate)
Procedure:
-
First Substitution (Formation of 2-chloro-4-ethylamino-6-methoxy-1,3,5-triazine):
-
Dissolve cyanuric chloride in an inert solvent and cool the mixture to 0-5 °C.
-
Slowly add one equivalent of ethylamine in the presence of a base to neutralize the HCl formed. Maintain the temperature below 5 °C.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
-
Second Substitution (Formation of N,N'-diethyl-6-chloro-1,3,5-triazine-2,4-diamine):
-
To the reaction mixture from the first step, add a second equivalent of ethylamine.
-
Allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-24 hours).
-
-
Third Substitution (Formation of Simeton):
-
Add one equivalent of sodium methoxide to the reaction mixture.
-
Heat the reaction mixture to a higher temperature (e.g., 50-80 °C) and stir until the reaction is complete.
-
-
Workup and Purification:
-
The reaction mixture is typically quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
-
Caption: General workflow for the synthesis of Simeton.
Herbicidal Mechanism of Action
Simeton, like other triazine herbicides, acts by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII) in the electron transport chain of the thylakoid membranes within chloroplasts.
By binding to the D1 protein of the PSII reaction center, Simeton blocks the binding of plastoquinone (PQ).[2][9][10] This interruption of electron flow prevents the synthesis of ATP and NADPH, which are essential for CO₂ fixation and the production of carbohydrates. The blockage of the electron transport chain also leads to the formation of reactive oxygen species, causing oxidative stress and rapid cellular damage.
Signaling Pathway of Photosynthesis Inhibition
Caption: Mechanism of photosynthesis inhibition by Simeton.
Quantitative Data on Photosynthetic Inhibition
In a study on unicellular algae (Scenedesmus sp.), Simeton was found to inhibit photosynthesis by 50% at a concentration of 4 x 10⁻⁶ M.
Table 3: Inhibitory Concentration of Simeton on Photosynthesis
| Parameter | Value | Organism | Reference |
| IC₅₀ | 4 x 10⁻⁶ M | Scenedesmus sp. | [1] |
Experimental Protocol: Measurement of Photosynthesis Inhibition
The effect of Simeton on photosynthesis can be measured by monitoring oxygen evolution in a suspension of unicellular algae using a Warburg apparatus.[1]
Methodology:
-
Organism: A culture of a suitable unicellular alga, such as Scenedesmus sp.
-
Apparatus: A Warburg apparatus for manometric measurement of oxygen evolution.
-
Procedure:
-
Prepare a suspension of the algae in a suitable buffer (e.g., Warburg buffer No. 9) at a known cell density.
-
Place the algal suspension in the Warburg flasks.
-
Equilibrate the flasks at a constant temperature (e.g., 25 °C) and illumination.
-
Measure the baseline rate of oxygen evolution.
-
Add different concentrations of Simeton to the flasks.
-
Continue to measure oxygen evolution at regular intervals (e.g., 30, 60, and 90 minutes) after the addition of the herbicide.
-
Calculate the percentage of inhibition of photosynthesis for each concentration of Simeton compared to the control (no herbicide).
-
Determine the IC₅₀ value (the concentration of Simeton that causes 50% inhibition of photosynthesis).
-
Toxicological Profile
Simeton is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
Table 4: GHS Hazard Classification for Simeton
| Hazard Class | Category |
| Acute toxicity, oral | 4 |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2A |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 |
Source:[1]
Experimental Protocol: Acute Oral Toxicity (LD₅₀) Study
A standardized acute oral toxicity study in rats is conducted to determine the LD₅₀ value of a substance. The following is a general protocol based on OECD guidelines.[11][12]
Methodology:
-
Test Animals: Healthy, young adult laboratory rats (e.g., Wistar or Sprague-Dawley strains).
-
Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycle, with access to food and water.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single dose of Simeton, dissolved or suspended in a suitable vehicle, is administered by oral gavage.
-
Multiple dose levels are used with a set number of animals per group (e.g., 5 males and 5 females).
-
A control group receives the vehicle only.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.
-
A post-mortem examination is performed on all animals at the end of the study.
-
-
Data Analysis: The LD₅₀ value, which is the statistically estimated dose that would cause mortality in 50% of the animals, is calculated using appropriate statistical methods (e.g., probit analysis).
Analytical Methods for the Determination of Simeton
The analysis of Simeton in environmental samples such as water and soil is crucial for monitoring its presence and persistence. High-performance liquid chromatography (HPLC) with UV detection is a common and effective method for this purpose.[6][13][14]
Experimental Protocol: HPLC-UV Analysis of Simeton in Water Samples
This protocol involves a solid-phase extraction (SPE) step for preconcentration of the analyte from the water sample, followed by HPLC-UV analysis.
Materials:
-
HPLC system with a UV detector
-
C18 SPE cartridges
-
Methanol, acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Simeton analytical standard
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify the water sample (e.g., 500 mL) with formic acid.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Pass the water sample through the SPE cartridge at a controlled flow rate.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the retained Simeton from the cartridge with a small volume of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 55:45 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance for Simeton (e.g., 220 nm).
-
Quantification: Prepare a calibration curve using standard solutions of Simeton. The concentration of Simeton in the sample is determined by comparing its peak area to the calibration curve.
-
Caption: Workflow for the analysis of Simeton in water samples.
References
- 1. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of herbicides with photosynthetic electron transport [agris.fao.org]
- 3. experts.azregents.edu [experts.azregents.edu]
- 4. Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. The effect of the herbicides simetone and DCMU on photosynthesis | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 10. scispace.com [scispace.com]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. acute oral ld50: Topics by Science.gov [science.gov]
- 13. library.wrds.uwyo.edu [library.wrds.uwyo.edu]
- 14. researchgate.net [researchgate.net]
